Isodecyl benzoate Isodecyl benzoate
Brand Name: Vulcanchem
CAS No.: 120657-54-7
VCID: VC20883682
InChI: InChI=1S/C17H26O2/c1-15(2)11-7-4-3-5-10-14-19-17(18)16-12-8-6-9-13-16/h6,8-9,12-13,15H,3-5,7,10-11,14H2,1-2H3
SMILES: CC(C)CCCCCCCOC(=O)C1=CC=CC=C1
Molecular Formula: C17H26O2
Molecular Weight: 262.4 g/mol

Isodecyl benzoate

CAS No.: 120657-54-7

Cat. No.: VC20883682

Molecular Formula: C17H26O2

Molecular Weight: 262.4 g/mol

* For research use only. Not for human or veterinary use.

Isodecyl benzoate - 120657-54-7

Specification

CAS No. 120657-54-7
Molecular Formula C17H26O2
Molecular Weight 262.4 g/mol
IUPAC Name 8-methylnonyl benzoate
Standard InChI InChI=1S/C17H26O2/c1-15(2)11-7-4-3-5-10-14-19-17(18)16-12-8-6-9-13-16/h6,8-9,12-13,15H,3-5,7,10-11,14H2,1-2H3
Standard InChI Key HNDYULRADYGBDU-UHFFFAOYSA-N
SMILES CC(C)CCCCCCCOC(=O)C1=CC=CC=C1
Canonical SMILES CC(C)CCCCCCCOC(=O)C1=CC=CC=C1

Introduction

Chemical Properties and Structure

Basic Identification

Isodecyl benzoate is identifiable through the following chemical parameters:

PropertyValue
CAS Number120657-54-7
Molecular FormulaC₁₇H₂₆O₂
Molecular Weight262.387 g/mol
Alternate Name8-methylnonyl benzoate
IUPAC Name8-methylnonyl benzoate
Density0.949 g/cm³

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValue
Physical StateLiquid at room temperature
Boiling Point345.9°C at 760 mmHg
Flash Point145.9°C
Vapor Pressure5.97 × 10⁻⁵ mmHg at 25°C
LogP4.84
Refractive Index1.488
Polar Surface Area26.3 Ų

The chemical structure of isodecyl benzoate consists of a benzoate moiety (C₆H₅COO-) connected to an isodecyl group (C₁₀H₂₁-). This particular arrangement contributes to its low volatility, moderate lipophilicity, and excellent solvation properties .

Synthesis and Production Methods

Laboratory Synthesis

Isodecyl benzoate is typically synthesized through an esterification reaction between benzoic acid and isodecyl alcohol (isodecanol). This reaction is generally catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as:

C₆H₅COOH + C₁₀H₂₁OH → C₆H₅COOC₁₀H₂₁ + H₂O

The reaction typically requires removal of water to drive the equilibrium toward product formation, often accomplished through azeotropic distillation or the use of molecular sieves.

Industrial Production

In industrial settings, isodecyl benzoate production typically employs continuous reactors to maintain a steady state of reaction. The reactants (benzoic acid and isodecyl alcohol) are fed into the reactor system, and the product is continuously removed. This method ensures high efficiency and yield for large-scale production requirements.

Industrial synthesis may also utilize alternative catalytic systems, including heterogeneous catalysts such as ion-exchange resins or supported acids, which offer advantages in terms of catalyst recovery and product purification .

Chemical Reactions and Reactivity

Hydrolysis

Isodecyl benzoate can undergo hydrolysis in both acidic and basic conditions, resulting in the formation of benzoic acid and isodecyl alcohol. The reaction occurs through nucleophilic attack on the carbonyl carbon:

C₆H₅COOC₁₀H₂₁ + H₂O → C₆H₅COOH + C₁₀H₂₁OH

This reaction is relatively slow under neutral conditions but accelerated in the presence of acids or bases.

Oxidation

Under strong oxidative conditions, isodecyl benzoate can undergo oxidation reactions, primarily affecting the benzoate group to form benzoic acid derivatives. The aliphatic chain may also be susceptible to oxidation at elevated temperatures or in the presence of strong oxidizing agents.

Substitution Reactions

The ester group in isodecyl benzoate can participate in nucleophilic substitution reactions, where the isodecyl group is replaced by other nucleophiles such as amines or alcohols. These reactions typically require catalyst assistance and appropriate reaction conditions.

Applications and Uses

Industrial Applications

Isodecyl benzoate functions primarily as an auxiliary plasticizer in various industrial formulations. Its key applications include:

  • Floor polish formulations: Enhances flexibility and film formation

  • Polymer additives: Improves the processing characteristics and flexibility of various polymers

  • Coating formulations: Contributes to adhesion, flexibility, and durability of surface coatings

  • Adhesives: Modifies viscosity and bonding properties

Cosmetic Applications

While specific concentration data for isodecyl benzoate in cosmetics is limited, it belongs to the alkyl benzoate family, which has extensive cosmetic applications. The broader alkyl benzoate category includes compounds like C12-15 alkyl benzoate, which is used at concentrations ranging from 0.0008% to 59% in leave-on products and 0.0008% to 50% in rinse-off products .

Potential cosmetic applications for isodecyl benzoate include:

  • Skin conditioning agents

  • Emollients in moisturizers and creams

  • Film-forming agents in sunscreens and other protective formulations

  • Solubilizers for other cosmetic ingredients

Test TypeSpeciesResult
Dermal LD₅₀Rabbit>2,000 mg/kg
Inhalation LC₅₀ (4 hours, dust/mist)Rat>5 mg/l

These values suggest a relatively low level of acute toxicity when compared to many other industrial chemicals .

Sensitization and Chronic Toxicity

Limited information is available regarding the sensitization potential and chronic toxicity of isodecyl benzoate specifically. Further research would be beneficial to fully establish its long-term safety profile.

Regulatory Status and Environmental Considerations

Biodegradation pathways likely involve initial hydrolysis to benzoic acid and isodecyl alcohol, followed by further degradation of these components through established metabolic pathways.

Comparison with Other Alkyl Benzoates

Isodecyl benzoate is part of the broader alkyl benzoate family, which includes numerous compounds with varying alkyl chain lengths. Some related compounds and their applications include:

CompoundApplicationsReported Concentration Range in Cosmetics
Methyl BenzoatePerfumes0.0005-0.3%
Ethyl BenzoatePerfumes, foot powders0.0008-0.01%
C12-15 Alkyl BenzoateWide range of cosmetics0.0008-59%
Isobutyl BenzoatePerfumes0.01%
Isostearyl BenzoateBody and hand creams1%
Octyldodecyl BenzoateShaving cream3-4%

This comparison demonstrates the versatility of alkyl benzoates as a chemical class, with specific compounds selected based on the required performance characteristics for particular applications .

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